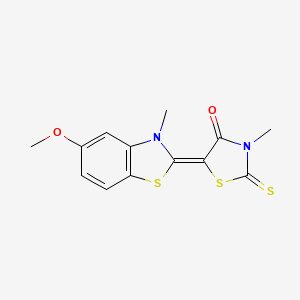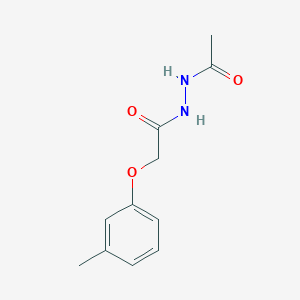![molecular formula C17H15ClF3NO2 B11689237 2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B11689237.png)
2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, and a trifluoromethyl-substituted phenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate halogenating agent to form the corresponding halide.
Nucleophilic Substitution: The halide intermediate undergoes nucleophilic substitution with 2-(trifluoromethyl)aniline to form the desired amide linkage.
Amidation: The final step involves the amidation reaction where the intermediate is treated with propanoyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
2-(4-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide: Lacks the methyl group on the phenoxy ring, potentially altering its chemical properties.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the presence of both chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile that can be advantageous in various applications.
Properties
Molecular Formula |
C17H15ClF3NO2 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H15ClF3NO2/c1-10-9-12(18)7-8-15(10)24-11(2)16(23)22-14-6-4-3-5-13(14)17(19,20)21/h3-9,11H,1-2H3,(H,22,23) |
InChI Key |
NYEUXEWXWIOAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11689156.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11689157.png)
![(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689158.png)
![5-(Adamantan-1-YL)-1-{4-[(1E)-1-[2-(4-nitrophenyl)hydrazin-1-ylidene]ethyl]phenyl}-1H-1,2,3-triazole](/img/structure/B11689159.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11689170.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689181.png)
![3-methyl-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11689192.png)
![N'-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11689197.png)
![methyl 4-[(E)-(3-{[(3,4-dichlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11689203.png)

![2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11689220.png)

![5-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11689231.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689233.png)
